molecular formula C12H11BrN2O B1481096 4-((Benzyloxy)methyl)-6-bromopyrimidine CAS No. 2097967-17-2

4-((Benzyloxy)methyl)-6-bromopyrimidine

Cat. No.: B1481096
CAS No.: 2097967-17-2
M. Wt: 279.13 g/mol
InChI Key: QQTVBHWLAKHOAK-UHFFFAOYSA-N
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Description

4-((Benzyloxy)methyl)-6-bromopyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxy methyl group at the 4-position and a bromine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)-6-bromopyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Bromination: The pyrimidine ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile.

    Benzyloxymethylation: The 4-position of the brominated pyrimidine is then functionalized with a benzyloxy methyl group. This can be achieved through a nucleophilic substitution reaction using benzyloxymethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)methyl)-6-bromopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyloxy methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzyloxy group to a hydroxymethyl group.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., dichloromethane, acetone).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

Major Products Formed

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydroxymethyl derivatives.

    Coupling: Biaryl or vinyl derivatives.

Scientific Research Applications

4-((Benzyloxy)methyl)-6-bromopyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-((Benzyloxy)methyl)-2-chloropyrimidine: Similar structure but with a chlorine atom at the 2-position.

    4-((Benzyloxy)methyl)-5-fluoropyrimidine: Similar structure but with a fluorine atom at the 5-position.

    4-((Benzyloxy)methyl)-6-iodopyrimidine: Similar structure but with an iodine atom at the 6-position.

Uniqueness

4-((Benzyloxy)methyl)-6-bromopyrimidine is unique due to the presence of both the benzyloxy methyl group and the bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

4-bromo-6-(phenylmethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTVBHWLAKHOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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